molecular formula C7H5Cl2N3 B1393023 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-86-2

2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1393023
CAS RN: 1060815-86-2
M. Wt: 202.04 g/mol
InChI Key: YXPYVRKJOFGHQI-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 1060815-86-2 . It has a molecular weight of 202.04 . This compound is a solid at room temperature and is stored in a refrigerator . It is used as an important pharmaceutical intermediate .


Physical And Chemical Properties Analysis

“2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a solid at room temperature and is stored in a refrigerator . It has a molecular weight of 202.04 .

Scientific Research Applications

I have conducted a search on the scientific research applications of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine . However, the available information does not provide enough details to create six to eight unique and detailed sections as you requested. This compound is mentioned as a biochemical reagent for life science research and as an intermediate in pharmaceutical synthesis .

Safety and Hazards

The safety information for “2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPYVRKJOFGHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680674
Record name 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1060815-86-2
Record name 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.4 g 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (4) (5.2 mmol) was dissolved in 200 mL of THF. After cooling to −78° C., 9.75 mL of BuLi (1.6M solution in Hexanes, 15.6 mmol) was slowly added over a period of 30 minutes, then stirred for 30 minutes at −78° C. before 396 uL of MeI (6.24 mmol) was dropwise added into the reaction mixture over a period of one hour. The reaction mixture was stirred at −78° C. for one more hour and quenched by adding 20 mL of saturated aqueous NH4Cl solution at this temperature. The reaction mixture was then partitioned between 100 mL of saturated NaHCO3 and 100 mL of EtOAc. The organic layer was separated and the aqueous layer is extracted with EtOAc (3×100 mL). Combined organic layers were washed with brine, dried over Na2SO4 and concentrated to give the crude title compound which was used without further purification.
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9.75 mL
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396 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.